molecular formula C17H15F6IO3S B598164 [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate CAS No. 1204518-08-0

[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B598164
CAS No.: 1204518-08-0
M. Wt: 540.259
InChI Key: FKQZCCNYTGBVPK-UHFFFAOYSA-M
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Description

“3-(Trifluoromethyl)phenyliodonium triflate” is a chemical compound with the molecular formula C17H15F6IO3S . It is a white to light yellow powder or crystal . This compound is used as a reagent for meta-selective copper-catalyzed C-H bond arylation .


Molecular Structure Analysis

The molecular weight of this compound is 540.26 g/mol . The molecular structure consists of a trifluoromethylphenyl group, a trimethylphenyl group, an iodonium ion, and a triflate ion .


Chemical Reactions Analysis

This compound can act as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It can also serve as an arylating agent in the arylalkynylation of alkenes .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is sensitive to light . It has a melting point range of 174.0 to 181.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Trifluoromethyl Group in Antitubercular Drug Design

Trifluoromethyl substituents have shown significant promise in the field of antitubercular drug design. The presence of a trifluoromethyl group in pharmaceutical compounds has been linked to improvements in pharmacodynamic and pharmacokinetic properties, making it a valuable pharmacophore in the fight against tuberculosis. The strategic placement of this group in heterocyclic and phenyl rings has been found to enhance the lipophilicity and, consequently, the drug-likeness of antitubercular agents, offering a new direction for designing more effective treatments (Thomas, 1969).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation techniques in aqueous media represents a significant advancement in green chemistry. Fluorinated functionalities, due to their unique effects on the physical, chemical, and biological properties of molecules, are crucial in the creation of new pharmaceuticals, agrochemicals, and functional materials. Recent progress in mild, environment-friendly methods for the incorporation of fluorinated groups, including the trifluoromethyl group, highlights the potential for more sustainable chemical synthesis processes (Song et al., 2018).

Environmental and Health Implications

The environmental presence and health implications of fluorinated compounds, particularly polyfluoroalkyl substances (PFASs), have garnered significant attention. Studies focusing on the environmental concentrations, degradation pathways, and toxicology of these compounds are crucial for understanding their long-term effects. Recent research emphasizes the need for a comprehensive evaluation of fluorinated alternatives, considering their persistence and potential toxicity, to ensure environmental safety and public health (Liu & Avendaño, 2013).

Synthesis and Application in Organic Chemistry

The synthesis and application of fluorinated compounds in organic chemistry, particularly through reactions involving trifluoromethylated and related groups, are of significant interest. The exploration of novel methodologies for the introduction of the trifluoromethyl group and other fluorinated substituents into organic molecules opens up new possibilities for drug discovery, materials science, and beyond. Reviews on the use of specific reagents for trifluoromethylation and related reactions highlight the versatility and potential of these fluorinated groups in advancing synthetic chemistry (Chachignon et al., 2017).

Safety and Hazards

This compound is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice should be sought .

Mechanism of Action

Target of Action

It is known to act as a lewis acid catalyst , suggesting that it may interact with electron-rich species in biochemical reactions.

Mode of Action

As a Lewis acid catalyst, 3-(Trifluoromethyl)phenyliodonium triflate can accept an electron pair from a Lewis base, such as a nucleophile . This interaction can facilitate various chemical reactions by stabilizing transition states and lowering activation energy.

Action Environment

The action, efficacy, and stability of 3-(Trifluoromethyl)phenyliodonium triflate can be influenced by various environmental factors. For instance, its catalytic activity may be affected by the pH, temperature, and concentration of other reactants in the environment

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)phenyliodonium triflate plays a crucial role in biochemical reactions, particularly in the field of radical trifluoromethylation. This compound interacts with enzymes, proteins, and other biomolecules through radical intermediates, facilitating the transfer of trifluoromethyl groups to target molecules . The nature of these interactions often involves the formation of transient radical species, which can then react with various substrates to form stable products.

Cellular Effects

The effects of 3-(Trifluoromethyl)phenyliodonium triflate on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of glutathione (GSH), an important antioxidant, thereby impacting ferroptosis, a form of programmed cell death . Additionally, the compound’s interactions with cellular components can lead to changes in mitochondrial function and oxidative stress responses .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)phenyliodonium triflate exerts its effects through radical-mediated mechanisms. The compound can generate trifluoromethyl radicals, which then interact with biomolecules such as proteins and nucleic acids. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression . The binding interactions with biomolecules are often transient but can lead to significant biochemical changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)phenyliodonium triflate can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, including gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)phenyliodonium triflate in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

3-(Trifluoromethyl)phenyliodonium triflate is involved in various metabolic pathways, particularly those related to oxidative stress and radical-mediated reactions. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in these pathways can lead to changes in the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)phenyliodonium triflate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and the extent of its effects on cellular processes.

Subcellular Localization

3-(Trifluoromethyl)phenyliodonium triflate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine the nature and extent of its interactions with biomolecules, ultimately affecting cellular function.

Properties

IUPAC Name

trifluoromethanesulfonate;[3-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3I.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)20-14-6-4-5-13(9-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQZCCNYTGBVPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670170
Record name [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204518-08-0
Record name [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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